N-(3-fluorophenyl)-2,3-dihydro-1H-inden-2-amine
Overview
Description
N-(3-fluorophenyl)-2,3-dihydro-1H-inden-2-amine is an organic compound that belongs to the class of amines It features a fluorophenyl group attached to an indane structure, which is a bicyclic system consisting of a benzene ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-2,3-dihydro-1H-inden-2-amine typically involves the following steps:
Formation of the Indane Core: The indane core can be synthesized through a Friedel-Crafts alkylation reaction, where benzene is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated indane derivative in the presence of a palladium catalyst and a base.
Amination: The final step involves the introduction of the amine group through a reductive amination reaction. This can be achieved by reacting the fluorophenyl-indane intermediate with an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination in the presence of iron catalyst.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(3-fluorophenyl)-2,3-dihydro-1H-inden-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe to study the interactions of amine-containing compounds with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is explored for its use in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the indane core provides structural stability. The amine group can form hydrogen bonds with the active site of the target, leading to modulation of its activity. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
N-(3-fluorophenyl)-2,3-dihydro-1H-indene: Similar structure but lacks the amine group.
N-(3-chlorophenyl)-2,3-dihydro-1H-inden-2-amine: Similar structure with a chlorine substituent instead of fluorine.
N-(3-bromophenyl)-2,3-dihydro-1H-inden-2-amine: Similar structure with a bromine substituent instead of fluorine.
Uniqueness: N-(3-fluorophenyl)-2,3-dihydro-1H-inden-2-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its binding affinity to molecular targets. The combination of the indane core and the amine group further contributes to its unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2,3-dihydro-1H-inden-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN/c16-13-6-3-7-14(10-13)17-15-8-11-4-1-2-5-12(11)9-15/h1-7,10,15,17H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRSDQBJIBZTOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC3=CC(=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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